molecular formula C15H21N3O B2509477 N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide CAS No. 2415531-17-6

N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide

Katalognummer B2509477
CAS-Nummer: 2415531-17-6
Molekulargewicht: 259.353
InChI-Schlüssel: YKDSWSFZRKAIDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide, also known as CC-115, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. CC-115 targets the mTOR pathway, which is involved in cell growth, proliferation, and survival.

Wirkmechanismus

N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide targets the mTOR pathway, which is involved in cell growth, proliferation, and survival. Specifically, N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide inhibits both mTORC1 and mTORC2 complexes, leading to decreased phosphorylation of downstream targets such as S6K and AKT.
Biochemical and Physiological Effects:
N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. In addition, N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has anti-inflammatory effects and has been shown to reduce cytokine production in animal models of rheumatoid arthritis and multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mTOR inhibition. However, N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide also has limitations, including its poor solubility and potential off-target effects.

Zukünftige Richtungen

There are several future directions for the development of N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide as a combination therapy with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide in clinical trials.
In conclusion, N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is a promising small molecule inhibitor that targets the mTOR pathway and has potential therapeutic applications in various diseases. Further research is needed to fully understand the mechanism of action and to develop N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide as a safe and effective treatment option for patients.

Synthesemethoden

N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is synthesized through a multi-step process that involves the cyclization of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid with cyclohexylamine. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-2-methyl-1-propanol to yield N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and fibrosis. In preclinical studies, N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has shown efficacy in inhibiting tumor growth and reducing inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-10-9-13(18-14(16-10)11-7-8-11)15(19)17-12-5-3-2-4-6-12/h9,11-12H,2-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDSWSFZRKAIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl-2-cyclopropyl-6-methylpyrimidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.